(5-Methylpyrazin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
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Description
(5-Methylpyrazin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Biological Activity
The compound (5-Methylpyrazin-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , identified by its CAS number 1706307-59-6, is a novel synthetic compound that incorporates several bioactive moieties. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H23N5O2 with a molecular weight of 377.4 g/mol. The structure features a pyrazine ring, an oxadiazole moiety, and a piperidine group, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has been evaluated in several studies for its pharmacological potential.
Antimicrobial Activity
A study highlighted the antibacterial properties of related oxadiazole compounds against various bacterial strains. The synthesized derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
Anticancer Potential
Research into similar compounds suggests that derivatives incorporating piperidine and oxadiazole have shown promising results as anticancer agents. For instance, docking studies indicated effective interactions with cancer-related targets, suggesting potential for development as chemotherapeutics .
The mechanisms through which this compound exerts its biological effects are thought to involve:
- Inhibition of Enzymatic Activity : Compounds with a similar structure have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Interaction with Biological Targets : The presence of heteroatoms in the oxadiazole ring enhances binding affinity to proteins involved in disease pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14-6-3-4-8-17(14)20-24-19(28-25-20)10-16-7-5-9-26(13-16)21(27)18-12-22-15(2)11-23-18/h3-4,6,8,11-12,16H,5,7,9-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEQRGLXGKJLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=NC=C(N=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.